Ethyl 4-methylpiperidine-3-carboxylate
Description
Ethyl 4-methylpiperidine-3-carboxylate (C₉H₁₇NO₂, MW 173.24 g/mol) is a piperidine-derived ester with a methyl group at position 4 and an ethoxycarbonyl group at position 2. The compound is synthesized via diastereomeric salt resolution using (2S,3S)-2,3-dihydroxysuccinic acid, yielding a 15:1 cis:trans ratio . This method ensures high enantiomeric purity, critical for applications in drug development.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 4-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-10-5-4-7(8)2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
RHZNGIWPRAAMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCCC1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate
- Structure : Features a 4-methylbenzyl substituent at position 3 and an oxalate counterion.
- Molecular Formula: C₁₈H₂₅NO₆ (MW 351.4 g/mol) .
- The oxalate salt improves aqueous solubility, making it suitable for formulation .
Methyl 4-methylpiperidine-3-carboxylate
- Structure : Methyl ester analog with a methoxycarbonyl group instead of ethoxy.
- Synthesis : Prepared via hydrogenation of methyl 4-methylnicotinate using PtO₂, yielding a 70:30 diastereomeric mixture .
- Key Differences : The smaller methyl ester reduces molecular weight (MW 157.21 g/mol) and alters polarity, affecting chromatographic behavior (e.g., RF values) .
Ethyl 4-piperidone-3-carboxylate hydrochloride
- Structure : Contains a ketone at position 4 (4-oxo group) and a hydrochloride salt.
- Properties : The ketone enhances reactivity toward nucleophiles (e.g., in reductive amination). The hydrochloride salt (MW 207.66 g/mol) improves crystallinity and stability .
Physicochemical and Spectroscopic Properties
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